molecular formula C12H7F2NO3 B6388221 5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid CAS No. 1261954-49-7

5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6388221
CAS No.: 1261954-49-7
M. Wt: 251.18 g/mol
InChI Key: BOMRCKLESMSTGS-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a difluorophenyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions generally include:

    Reagents: 3,5-Difluorophenylboronic acid, 2-halonicotinic acid

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(3,5-Difluorophenyl)-2-ketonicotinic acid, while reduction of a nitro group can produce 5-(3,5-Difluorophenyl)-2-aminonicotinic acid.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl and difluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 3,5-Difluorophenylacetic acid
  • 5-Bromo derivatives of indole phytoalexins

Uniqueness

5-(3,5-Difluorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both the difluorophenyl and hydroxynicotinic acid moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRCKLESMSTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687336
Record name 5-(3,5-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-49-7
Record name 5-(3,5-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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